molecular formula C18H10O5 B382231 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate CAS No. 307524-29-4

6-oxo-6H-benzo[c]chromen-3-yl 2-furoate

Cat. No.: B382231
CAS No.: 307524-29-4
M. Wt: 306.3g/mol
InChI Key: YYTRLXXIEMDJIO-UHFFFAOYSA-N
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Description

6-oxo-6H-benzo[c]chromen-3-yl 2-furoate is a compound that belongs to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis. The structure of this compound consists of a benzo[c]chromen moiety fused with a furan-2-carboxylate group, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate can be achieved through various synthetic routes. One common method involves the reaction of α-chloro ketones with malonic acid dinitrile in the presence of sodium ethoxide, resulting in the formation of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization and aromatization to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under mild conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

6-oxo-6H-benzo[c]chromen-3-yl 2-furoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various bacterial and cancer cell lines . Additionally, it is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-oxo-6H-benzo[c]chromen-3-yl 2-furoate can be compared with other similar compounds, such as isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate. While both compounds share a benzo[c]chromen core, their different substituents and functional groups confer unique properties and activities. The presence of the furan-2-carboxylate group in this compound distinguishes it from other benzo[c]chromen derivatives and contributes to its specific biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and diverse reactivity make it a valuable tool for the development of new pharmaceuticals, agrochemicals, and other biologically active molecules.

Properties

CAS No.

307524-29-4

Molecular Formula

C18H10O5

Molecular Weight

306.3g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) furan-2-carboxylate

InChI

InChI=1S/C18H10O5/c19-17-14-5-2-1-4-12(14)13-8-7-11(10-16(13)23-17)22-18(20)15-6-3-9-21-15/h1-10H

InChI Key

YYTRLXXIEMDJIO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O

Origin of Product

United States

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